molecular formula C41H59N3O27 B1205786 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside CAS No. 100111-14-6

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

Cat. No.: B1205786
CAS No.: 100111-14-6
M. Wt: 1025.9 g/mol
InChI Key: YOUHTYWPJOTHQP-PAHKVOLVSA-N
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Description

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside is a complex organic compound that features a nitrophenyl group, a pyridylamino group, and a glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside typically involves multiple steps, starting with the preparation of the glucopyranoside backboneCommon reagents used in these reactions include sodium hydride, tetrahydrofuran, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl or pyridylamino sites .

Scientific Research Applications

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its glucopyranoside moiety.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the glucopyranoside moiety can interact with carbohydrate-binding proteins. The pyridylamino group may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl glucopyranoside
  • 6’-Deoxy-6’-(2-pyridylamino)-a-D-glucopyranoside
  • 4-Nitrophenyl 6’-deoxy-6’-(2-aminopyridyl)-a-D-glucopyranoside

Uniqueness

4-Nitrophenyl 6’-deoxy-6’-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside is unique due to the combination of its nitrophenyl, pyridylamino, and glucopyranoside groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

CAS No.

100111-14-6

Molecular Formula

C41H59N3O27

Molecular Weight

1025.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,4,5-trihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[2-(pyridin-2-ylamino)ethyl]oxane-3,4,5-triol

InChI

InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1

InChI Key

YOUHTYWPJOTHQP-PAHKVOLVSA-N

Isomeric SMILES

C1=CC=NC(=C1)NCC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@@H]([C@H]([C@H](O[C@@H]4O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O

SMILES

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O

Canonical SMILES

C1=CC=NC(=C1)NCCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(C(OC4O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O

Synonyms

4-nitrophenyl-O-6-deoxy-6-((2-pyridyl)amino)-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranoside
FG5P

Origin of Product

United States

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